![molecular formula C16H10BrNO3 B2981529 N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313224-44-1](/img/structure/B2981529.png)
N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom), a 2H-chromene group (a heterocyclic compound also known as benzopyran), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the bromophenyl group), a heterocyclic ring (from the 2H-chromene group), and a carboxamide group .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is likely to be reactive and could undergo various substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point .Scientific Research Applications
Crystal Structure Analysis
- Molecular Structure : Studies like Gomes et al. (2015) focus on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the -Br variant. These molecules are essentially planar and exhibit specific conformations, contributing to the understanding of molecular interactions and structure-function relationships in crystallography (Gomes, Low, Cagide, & Borges, 2015).
Chemosensors
- Selective Fluorescence Chemosensors : Compounds like the one mentioned are used in the development of highly selective fluorescence chemosensors. For instance, Meng et al. (2018) synthesized a chemosensor based on a similar coumarin fluorophore for detecting Cu2+ and H2PO4−, demonstrating the utility of such compounds in sensitive chemical detection (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Pharmacological Research
- GPR35 Agonists : Thimm et al. (2013) explored the use of a related compound as a potent and selective GPR35 agonist. This includes the synthesis of tritium-labeled forms for receptor binding studies, underscoring the compound's relevance in pharmacological research (Thimm, Funke, Meyer, & Müller, 2013).
Material Science
- Corrosion Inhibition : Kadhum et al. (2014) investigated a new coumarin derivative as a corrosion inhibitor for mild steel in hydrochloric acid solution. This research highlights the potential use of such compounds in material preservation and protection (Kadhum, Mohamad, Hammed, Al-amiery, San, & Musa, 2014).
Molecular Probes
- Detection of Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator for assessing quantum efficiency, demonstrating the compound's application as a molecular probe in biochemical studies (Singh, Yang, Adelstein, & Kassis, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-bromophenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWPRQYMFTHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.